N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide
Description
N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a synthetic sulfonamide derivative featuring a pyrimidine core substituted with a cyclopropyl group and a trifluoromethyl moiety, linked via an ethyl chain to a 3,5-dimethylisoxazole sulfonamide group. Its crystallographic data, if available, would likely be refined using programs such as SHELXL, which is the industry standard for small-molecule structure determination .
Properties
IUPAC Name |
N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4O3S/c1-8-14(9(2)25-22-8)26(23,24)19-6-5-13-20-11(10-3-4-10)7-12(21-13)15(16,17)18/h7,10,19H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGXNXAIGPCHDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCC2=NC(=CC(=N2)C(F)(F)F)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Approach
A modified route employs reductive amination of 4-cyclopropyl-6-(trifluoromethyl)pyrimidine-2-carbaldehyde with 2-aminoethylsulfonamide derivatives using NaBH₃CN in methanol. This method avoids handling sulfonyl chlorides but yields lower (55–60%).
Solid-Phase Synthesis
Recent patents describe immobilizing the pyrimidine amine on Wang resin, followed by on-resin sulfonylation and cleavage with trifluoroacetic acid (TFA). This approach facilitates high-throughput screening but requires specialized equipment.
Challenges and Optimization
- Trifluoromethyl Stability : The CF₃ group is prone to hydrolysis under strongly acidic/basic conditions. Reactions should maintain pH 6–8.
- Sulfonyl Chloride Sensitivity : Moisture degrades 3,5-dimethylisoxazole-4-sulfonyl chloride; reactions require anhydrous conditions.
- Regioselectivity : Competing reactions during pyrimidine cyclization are mitigated by slow addition of reagents at low temperatures.
Industrial-Scale Considerations
For kilogram-scale production:
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.
Substitution: The trifluoromethyl and cyclopropyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as an antimicrobial or anticancer agent due to its unique structure.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the sulfonamide group may interact with active sites of enzymes, inhibiting their function.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Below is a comparative analysis based on structural motifs and hypothetical applications:
Table 1: Structural and Functional Comparison
| Parameter | N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide | Sulfamethoxazole (Antimicrobial) | Imatinib (Kinase Inhibitor) |
|---|---|---|---|
| Core Structure | Pyrimidine-isoxazole sulfonamide | Benzene-isoxazole sulfonamide | Pyrimidine-phenylamine |
| Key Substituents | Cyclopropyl, trifluoromethyl, ethyl linker | Methyl, isoxazole | Methylpiperazine, phenyl |
| Molecular Weight (g/mol) | ~450 (estimated) | 253.3 | 493.6 |
| Solubility | Likely low (lipophilic substituents) | Moderate (polar sulfonamide) | Low (lipophilic tail) |
| Therapeutic Target | Hypothesized kinase inhibition | Dihydropteroate synthase | BCR-ABL tyrosine kinase |
Key Observations:
Structural Uniqueness : The compound’s cyclopropyl and trifluoromethyl groups enhance steric bulk and metabolic stability compared to simpler sulfonamides like sulfamethoxazole. These substituents may improve target binding affinity in kinase inhibition, analogous to imatinib’s pyrimidine core .
Crystallographic Refinement : Unlike imatinib, which has well-documented crystal structures (often refined via SHELXL), this compound’s structural data would require similar refinement workflows to resolve its complex substituent arrangement .
However, this could be offset by the isoxazole sulfonamide’s hydrogen-bonding capacity.
Research Findings and Methodological Considerations
- Crystallographic Analysis : If crystallized, this compound’s structure would likely exhibit intermolecular interactions (e.g., π-stacking from pyrimidine, hydrogen bonds from sulfonamide) refined using SHELXL. Such data would enable direct comparison with analogs like imatinib in terms of bond lengths and packing efficiency .
- Hypothetical SAR Studies : Structure-activity relationship (SAR) studies would require synthesizing variants (e.g., replacing cyclopropyl with methyl) and evaluating biological activity. Computational docking studies could further compare binding modes with kinase targets.
- Limitations : The absence of experimental pharmacological data in the provided evidence precludes definitive conclusions about efficacy or toxicity.
Biological Activity
N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a complex organic compound that has garnered interest in pharmaceutical research due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a sulfonamide group, an isoxazole moiety, and a pyrimidine ring with a trifluoromethyl substitution. These structural elements contribute to its lipophilicity and biological activity.
| Component | Description |
|---|---|
| Chemical Formula | C13H15F3N4O2S |
| Molecular Weight | 338.35 g/mol |
| IUPAC Name | This compound |
Mechanisms of Biological Activity
- Enzyme Inhibition : The compound exhibits significant inhibitory effects on various enzymes involved in metabolic pathways. Its sulfonamide group is known to mimic para-aminobenzoic acid (PABA), allowing it to interfere with folate synthesis in bacteria, thereby exhibiting antibacterial properties similar to traditional sulfonamides .
- Receptor Modulation : Research indicates that the compound interacts with specific receptors, potentially modulating pathways associated with inflammation and cancer. The trifluoromethyl group enhances metabolic stability and bioavailability, making it an attractive candidate for further development.
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties by inducing apoptosis in cancer cells through mitochondrial pathways .
Antibacterial Activity
A study explored the antibacterial effects of sulfonamide derivatives, including the target compound. It was found that these compounds effectively inhibited bacterial growth by interfering with folate synthesis pathways, leading to cell death .
Antitumor Effects
In vitro assays demonstrated that this compound exhibited cytotoxicity against various cancer cell lines. The compound was particularly effective against breast cancer cells, showing an IC50 value significantly lower than that of control treatments .
Anti-inflammatory Properties
Research on related compounds indicated that the trifluoromethyl substitution enhances anti-inflammatory activity by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Compound A | Pyrimidine core | Antibacterial | Lacks trifluoromethyl group |
| Compound B | Isoxazole derivative | Anticancer | Different substitution pattern |
| Compound C | Sulfonamide structure | Anti-inflammatory | Enhanced solubility |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
